

## (R)-LW-Srci-8 supplier and purchasing information

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Compound of Interest		
Compound Name:	(R)-LW-Srci-8	
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# (R)-LW-Srci-8: A Technical Guide for Researchers

**(R)-LW-Srci-8** is a novel, selective, and covalent inhibitor of the non-receptor tyrosine kinase c-Src. This technical guide provides researchers, scientists, and drug development professionals with comprehensive information on its purchasing, experimental applications, and the underlying signaling pathways.

## **Supplier and Purchasing Information**

**(R)-LW-Srci-8** is available from various chemical suppliers specializing in research compounds. The primary supplier identified is MedChemExpress. It is crucial to procure this compound from a reputable source to ensure purity and quality for experimental use.

## **Quantitative Data**

A summary of the key quantitative data for **(R)-LW-Srci-8** is presented in the table below for easy reference and comparison.



Property	Value	Source
IC50	35.83 nM (for c-Src)	MedChemExpress[1][2]
Molecular Formula	C19H22F2N2O2	PubChem[3]
Molecular Weight	348.4 g/mol	PubChem[3]
Purity	>98% (typically)	MedChemExpress
Formulation	A crystalline solid	MedChemExpress
Storage	-20°C	MedChemExpress

## **Experimental Protocols**

The foundational experimental protocols for working with **(R)-LW-Srci-8** are detailed in the primary research publication by Zhang H, et al. in ACS Chemical Biology (2024).[4] Key experimental methodologies are summarized below.

## In Vitro Kinase Assay

To determine the inhibitory activity of **(R)-LW-Srci-8** against c-Src, a standard in vitro kinase assay can be performed.

#### Methodology:

- Recombinant human c-Src protein is incubated with the substrate peptide and ATP.
- (R)-LW-Srci-8 is added at varying concentrations.
- The kinase reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 30°C).
- The reaction is terminated, and the amount of phosphorylated substrate is quantified. This can be achieved using methods such as radioactive labeling (e.g., with [y-32P]ATP) and scintillation counting, or by using fluorescence-based assays.
- The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.



## **Cell-Based Assays for Target Engagement**

To confirm that **(R)-LW-Srci-8** engages its target, c-Src, within a cellular context, activity-based protein profiling (ABPP) can be employed.

#### Methodology:

- Intact cells (e.g., a relevant cancer cell line) are treated with (R)-LW-Srci-8 for a specified duration.
- Cells are lysed, and the proteome is harvested.
- The proteome is then incubated with a broad-spectrum, irreversible kinase probe that labels the active sites of kinases.
- The labeled proteins are visualized and quantified, typically by gel electrophoresis and fluorescence scanning or by mass spectrometry.
- A decrease in the labeling of c-Src in the presence of (R)-LW-Srci-8 indicates successful target engagement.

## **Western Blotting for Downstream Signaling**

To assess the impact of **(R)-LW-Srci-8** on downstream signaling pathways, Western blotting is a standard and effective technique.

#### Methodology:

- Cells are treated with (R)-LW-Srci-8 at various concentrations and for different time points.
- Following treatment, cells are lysed, and protein concentrations are determined.
- Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF or nitrocellulose).
- The membrane is blocked and then incubated with primary antibodies specific for phosphorylated c-Src (p-Src at Tyr419) and phosphorylated STAT3 (p-STAT3 at Tyr705), as well as total c-Src and total STAT3 as loading controls.



- After washing, the membrane is incubated with appropriate secondary antibodies conjugated to an enzyme (e.g., HRP).
- The protein bands are visualized using a chemiluminescent substrate and an imaging system.

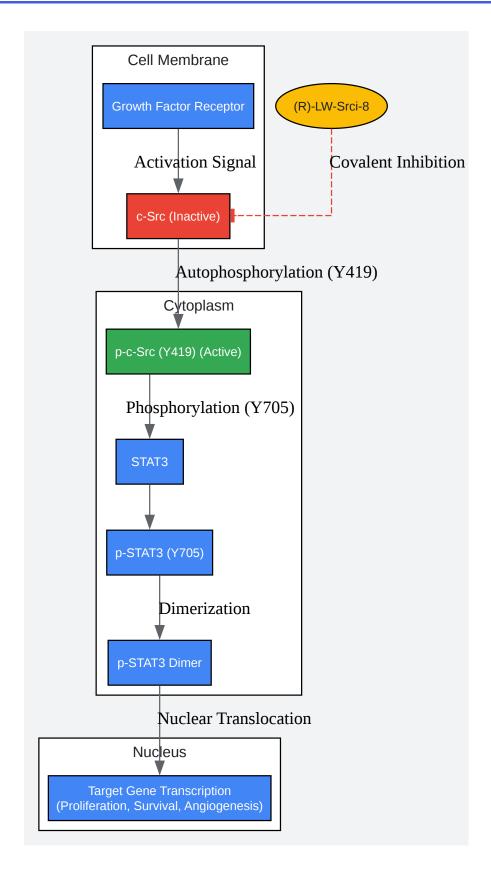
## **Signaling Pathway and Mechanism of Action**

**(R)-LW-Srci-8** acts as a covalent inhibitor that selectively targets the autophosphorylation site of c-Src, specifically Tyrosine 419 (Y419).[1][2] The autophosphorylation of this site is a critical step in the activation of c-Src. By covalently binding to a nearby cysteine residue, **(R)-LW-Srci-8** prevents the phosphorylation of Y419, thereby locking c-Src in an inactive state.

One of the key downstream effectors of c-Src is the Signal Transducer and Activator of Transcription 3 (STAT3). Activated c-Src can phosphorylate STAT3 at Tyrosine 705 (Y705), leading to its dimerization, nuclear translocation, and subsequent activation of target gene transcription. These target genes are often involved in cell proliferation, survival, and angiogenesis. By inhibiting c-Src, **(R)-LW-Srci-8** effectively blocks the phosphorylation and activation of STAT3, thus inhibiting these downstream oncogenic processes.

Below is a diagram illustrating the signaling pathway affected by **(R)-LW-Srci-8**.





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Caption: Signaling pathway inhibited by (R)-LW-Srci-8.



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### References

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